

# "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" solubility data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | Methyl 2-(4-hydroxy-2-methylphenoxy)acetate |
| Cat. No.:      | B1592814                                    |

[Get Quote](#)

An In-depth Technical Guide: Solubility Profile of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate**

## Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** (CAS No. 317319-10-1). In the fields of pharmaceutical development and agrochemical research, understanding a compound's solubility is a cornerstone for ensuring efficacy, bioavailability, and successful formulation.<sup>[1][2]</sup> Low aqueous solubility can impede in vitro testing and lead to poor bioavailability, representing a significant hurdle in development.<sup>[1][2]</sup> This document delves into the theoretical principles governing the solubility of this specific molecule, offers a predictive analysis based on its chemical structure, and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the gold-standard Shake-Flask method for thermodynamic solubility and the Potentiometric Titration method for pH-dependent aqueous solubility, equipping researchers with the necessary tools to generate reliable and reproducible data.

## Introduction to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

### Chemical Identity and Structure

**Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** is a phenolic derivative with applications as an intermediate in the synthesis of herbicides and plant growth regulators.<sup>[3]</sup> Its molecular structure dictates its physicochemical properties, including its solubility profile.

| Property          | Value                                          | Source                                  |
|-------------------|------------------------------------------------|-----------------------------------------|
| CAS Number        | 317319-10-1                                    | <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O <sub>4</sub> | <a href="#">[3]</a>                     |
| Molecular Weight  | 196.20 g/mol                                   | <a href="#">[3]</a>                     |
| Predicted pKa     | 10.22 ± 0.20                                   |                                         |

The molecule contains a blend of polar and non-polar functional groups: a phenolic hydroxyl (-OH), an ether linkage (-O-), and a methyl ester (-COOCH<sub>3</sub>) contribute polarity, while the aromatic ring and methyl substituent (-CH<sub>3</sub>) provide non-polar character. This amphiphilic nature is central to its solubility behavior.

## The Critical Role of Solubility in Research and Development

The solubility of an active compound is a critical parameter that influences its entire development lifecycle.

- In Drug Discovery, poor solubility can lead to unreliable results in biological assays and underestimated toxicity.<sup>[1][2]</sup>
- In Agrochemicals, solubility affects how a compound is formulated for application, its stability, and its uptake by the target plant or pest.
- In Process Chemistry, selecting an appropriate solvent is essential for optimizing reaction yields and facilitating purification through techniques like crystallization and chromatography.  
<sup>[5]</sup>

## Theoretical Framework and Predictive Solubility Analysis

## Fundamental Principles of Solubility

The solubility of an organic compound is governed by several key factors, including polarity, temperature, and molecular size.<sup>[6]</sup> The guiding principle is "like dissolves like," which states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.<sup>[5][6]</sup> Temperature also plays a crucial role; for most solid organic compounds, solubility in a liquid solvent increases with temperature.<sup>[6]</sup>

The solubility of phenolic compounds, in particular, is dictated by the polarity of the solvent and the potential for hydrogen bonding.<sup>[7][8][9]</sup> Polar solvents are generally more effective at extracting and dissolving polar phenolic compounds.<sup>[9]</sup>

## Structural Analysis and pH-Dependence

The structure of **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** suggests a nuanced solubility profile. The phenolic -OH group can both donate and accept hydrogen bonds, while the ether and ester oxygens can act as hydrogen bond acceptors. This indicates a potential for solubility in polar, protic solvents.

Crucially, the phenolic hydroxyl group is acidic, with a predicted pKa of approximately 10.22. This means that in aqueous solutions with a pH above this value, the compound will be deprotonated to form a highly polar phenoxide salt. This ionization dramatically increases aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

## Predicted Solubility Profile

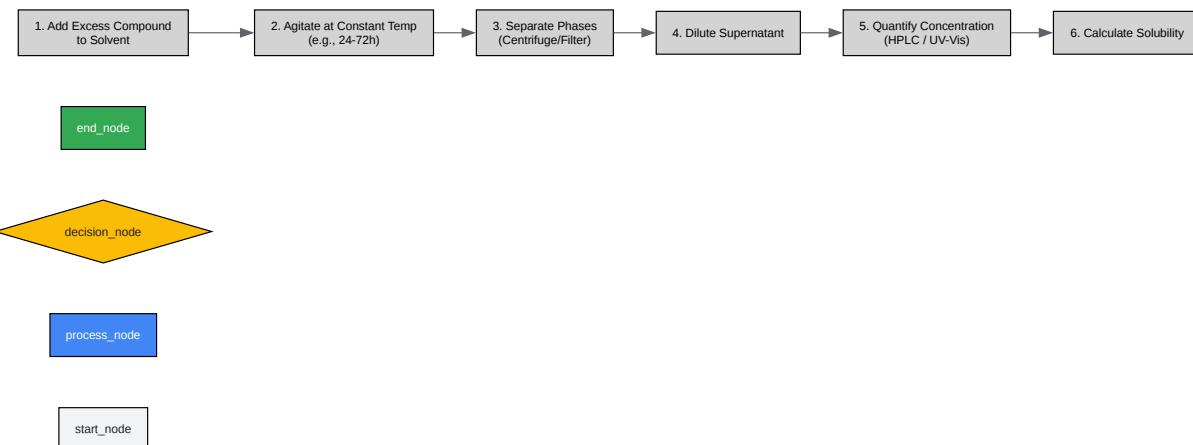
Based on its structure and the principles of "like dissolves like," a qualitative solubility profile can be predicted.

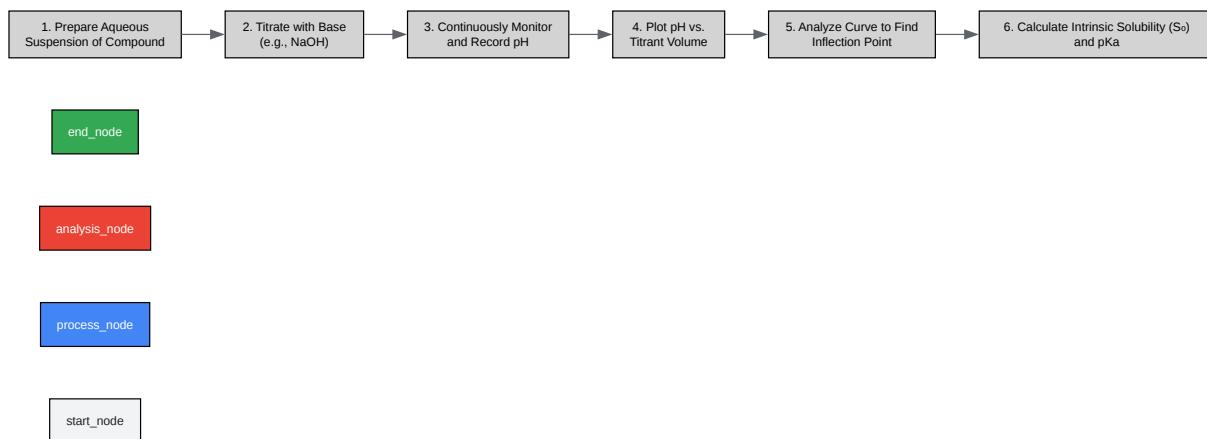
| Solvent            | Polarity                    | Predicted Solubility | Rationale                                                                                        |
|--------------------|-----------------------------|----------------------|--------------------------------------------------------------------------------------------------|
| Water (pH 7)       | High (Polar, Protic)        | Low                  | The non-polar aromatic ring and methyl group limit solubility despite polar functional groups.   |
| Water (pH > 11)    | High (Polar, Protic)        | High                 | Formation of the highly polar phenoxide salt overcomes the non-polar characteristics.            |
| Methanol / Ethanol | Medium-High (Polar, Protic) | Moderate to High     | "Like dissolves like"; alcohol can hydrogen bond with the solute.                                |
| Acetone            | Medium (Polar, Aprotic)     | Moderate             | The polar ketone group can interact with the solute's polar groups.                              |
| Dichloromethane    | Low (Polar, Aprotic)        | Moderate to Low      | Can dissolve compounds with a mix of polar and non-polar features.                               |
| Hexane             | Very Low (Non-polar)        | Very Low             | The high polarity of the solute's functional groups prevents dissolution in a non-polar solvent. |

## Gold-Standard Experimental Protocols for Solubility Determination

To move beyond prediction, empirical measurement is required. The following protocols represent robust, validated methods for determining the solubility of **Methyl 2-(4-hydroxy-2-**

methylphenoxy)acetate.


## Protocol 1: Thermodynamic Solubility via the Shake-Flask Method


**Causality:** The Shake-Flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.<sup>[10]</sup> It ensures that the solvent is truly saturated with the solute by allowing sufficient time for the system to reach equilibrium, providing the most reliable and widely used measurement.<sup>[10]</sup>

**Methodology:**

- **Preparation:** Add an excess amount of solid **Methyl 2-(4-hydroxy-2-methylphenoxy)acetate** to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). A 5-fold excess is recommended to ensure saturation.<sup>[11]</sup>
- **Equilibration:** Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. While 18-24 hours is common, it is best practice to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.<sup>[1][11][12]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the test temperature to let undissolved solids settle. Separate the saturated supernatant from the excess solid. This is critically achieved through centrifugation at the test temperature or by filtration using a low-binding filter (e.g., PVDF).<sup>[1][11]</sup>
- **Quantification:** Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Analysis:** Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.<sup>[1]</sup> A calibration curve prepared with known concentrations of the compound is required for accurate quantification.<sup>[1][12]</sup>

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The test should be run in triplicate to ensure reproducibility.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [enamine.net](#) [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Methyl 2-(4-hydroxy-2-methylphenoxy)acetate [myskinrecipes.com]
- 4. 317319-10-1|Methyl 2-(4-hydroxy-2-methylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 5. [chem.ws](#) [chem.ws]

- 6. m.youtube.com [m.youtube.com]
- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. ["Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592814#methyl-2-4-hydroxy-2-methylphenoxy-acetate-solubility-data]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)